molecular formula C14H11BrFNO3 B1406473 Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 1449301-75-0

Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No.: B1406473
CAS No.: 1449301-75-0
M. Wt: 340.14 g/mol
InChI Key: AVNJKFIDVQQTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a 1,4-dihydropyridine core substituted with a 3-bromo-4-fluorophenyl group at position 5 and an ethyl ester at position 2. The 4-oxo group contributes to its planar conformation, while the halogenated aromatic ring enhances its electronic and steric properties. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as exemplified in similar dihydropyridine derivatives (). Its crystal structure, if analogous to related compounds, likely exhibits bifurcated N–H⋯O hydrogen bonds that stabilize molecular packing ().

Properties

IUPAC Name

ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO3/c1-2-20-14(19)10-7-17-6-9(13(10)18)8-3-4-12(16)11(15)5-8/h3-7H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNJKFIDVQQTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure

  • Reactants:
    • Boronic ester of 4-oxo-1,4-dihydropyridine-3-carboxylate derivative (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate)
    • Aryl halide: 3-bromo-4-fluorobromobenzene or similar halogenated aryl bromide
  • Catalyst: Pd-based catalysts such as Pd(dppf)Cl₂·DCM or PdXPhosG2
  • Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)
  • Solvent: 1,4-dioxane and water mixture
  • Conditions: Stirring at 80 °C for 4 hours under inert atmosphere (nitrogen or argon)
  • Post-reaction: Addition of ammonium formate in methanol as a hydrogen source, stirring at room temperature for 16 hours to complete reduction steps if necessary
  • Work-up: Dilution with ethyl acetate, filtration through Celite, solvent removal under reduced pressure, and purification by flash chromatography

Optimization Data (Representative)

Entry Catalyst (mol%) Hydrogen Source Base Product Ratio (Desired:Byproduct) Yield (%)
1 Pd(dppf)Cl₂·DCM (6%) H₂ (balloon) K₂CO₃ 100:0 99
2 Pd(dppf)Cl₂·DCM (6%) Et₃SiH (3 eq.) K₂CO₃ 74:26 85
4 PdXPhosG2 (10%) NH₄HCO₂ (10 eq.) K₃PO₄ 28:72 70
6 PdXPhosG2 (12%) NH₄HCO₂ (10 eq.) K₃PO₄ 100:0 95

Note: The above data illustrates catalyst and hydrogen source effects on product selectivity and yield in related Suzuki coupling reactions for dihydropyridine derivatives.

Crystallization and Purification

  • The final compound can be crystallized from ethanol or ethyl acetate by slow evaporation or cooling to obtain single crystals suitable for characterization.
  • Hydrolysis and esterification side reactions may occur under certain conditions, so reaction parameters must be controlled to preserve the ethyl ester functionality.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Base Conditions Advantages Limitations
Suzuki-Miyaura Cross-Coupling Boronate ester of DHP + 3-bromo-4-fluorophenyl bromide Pd(dppf)Cl₂·DCM, K₃PO₄ 80 °C, 4 h, inert atmosphere High regioselectivity, good yield Requires palladium catalyst
Multi-Component Condensation Ethyl acetoacetate + 3-bromo-4-fluoroacetophenone + piperidine Piperidine, ethanol Reflux, 5-30 min Simple setup, moderate to good yield Limited scope for some substituents
Crystallization Ethanol or ethyl acetate None Slow evaporation, refrigeration Purifies product, suitable for analysis Possible hydrolysis side reactions

Research Findings and Practical Notes

  • The palladium-catalyzed Suzuki coupling provides excellent control over the aryl substitution pattern and can be optimized by varying catalyst loading, base, and hydrogen source to maximize yield and purity.
  • Multi-component condensation methods are versatile and allow rapid generation of dihydropyridine derivatives but may require careful purification to remove side products.
  • The presence of halogens such as bromine and fluorine on the aryl ring can influence reaction rates and selectivity; thus, reaction conditions must be tailored accordingly.
  • Analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) are essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the hydroxyl derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features contribute to the development of drugs targeting neurological disorders and cardiovascular diseases due to its potential neuroprotective and calcium channel blocking properties .

Therapeutic Applications:
Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic effects. Studies have shown promising results in molecular docking analyses, suggesting that modifications to the dihydropyridine core can enhance therapeutic efficacy against conditions like hypertension and chronic pain .

Agricultural Chemistry

Pesticide Development:
The compound is investigated for its potential use in formulating agrochemicals. Its biological activity may improve the efficacy of pest control products, leading to enhanced crop yields while minimizing environmental impact. The fluorine atom in its structure is believed to play a role in increasing biological activity against pests .

Biochemical Research

Enzyme Inhibition Studies:
this compound is utilized in biochemical research focused on enzyme inhibition. It aids in understanding metabolic pathways and developing new therapeutic strategies. For instance, studies have explored its interaction with cyclooxygenase enzymes (COX), which are critical in inflammation processes .

Molecular Docking Studies:
Recent research has employed molecular docking techniques to evaluate the binding affinity of this compound with various biological targets, providing insights into its mechanism of action and potential therapeutic applications .

Material Science

Development of Novel Materials:
The compound's unique properties make it a candidate for creating novel materials with specific electronic characteristics. Research is ongoing to explore its application in sensors and electronic devices, leveraging its chemical reactivity and stability .

Analytical Chemistry

Standard Reference Material:
In analytical chemistry, this compound serves as a standard reference material for quantifying similar compounds in complex mixtures. Its defined chemical structure allows for accurate calibration in various analytical methods .

Mechanism of Action

The mechanism of action of Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • Ethyl 6-chloro-4-(3-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate (): Features dual chlorine substituents and a formyl group, increasing electrophilicity and reactivity in nucleophilic additions.
  • Ethyl 4-(4-chlorophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (): A trifluoromethyl group enhances lipophilicity and metabolic stability compared to bromo/fluoro substituents.

Heterocyclic and Aromatic Modifications

  • Efonidipine Hydrochloride (): A clinically used dihydropyridine calcium channel blocker with a phosphonate ester and nitro group, highlighting the pharmacological relevance of electron-withdrawing substituents.

Physicochemical and Crystallographic Properties

Compound Name Substituents Hydrogen Bonding Patterns Solubility Trends
Target Compound 3-Bromo-4-fluorophenyl, ethyl ester Bifurcated N–H⋯O (predicted) Moderate (polar aprotic solvents)
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate None (parent compound) N–H⋯O chains along a-axis () High in polar solvents
Ethyl 1-ethyl-5-(5-formylthiophen-2-yl)-4-oxo-1,4-dihydropyridine-3-carboxylate () Thiophene-formyl, ethyl ester Likely C=O⋯H–N interactions Low (hydrophobic formyl group)
  • Crystallography : The parent compound () forms one-dimensional chains via bifurcated hydrogen bonds. Bulky substituents like bromo/fluoro groups in the target compound may disrupt planar stacking, reducing crystallinity compared to simpler derivatives.

Biological Activity

Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines, which are known for their pharmacological properties. Its chemical structure can be represented as follows:

C14H12BrFNO3\text{C}_{14}\text{H}_{12}\text{BrFNO}_3

Structural Features

  • Bromine and Fluorine Substituents : The presence of bromine and fluorine enhances the compound's lipophilicity and biological activity.
  • Dihydropyridine Core : This structural motif is often associated with calcium channel blockers and other therapeutic agents.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and A375 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

  • IC50 Values :
    • HeLa Cells: 15 µM
    • A375 Cells: 20 µM

These results indicate that this compound may be a promising candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes:

  • DNA Gyrase Inhibition : IC50 values range from 12.27 to 31.64 µM.
  • Dihydrofolate Reductase (DHFR) Inhibition : IC50 values between 0.52 and 2.67 µM.

These inhibitory effects contribute to its potential as an antimicrobial and anticancer agent .

Study on Antimicrobial Efficacy

In a recent study published in ACS Omega, this compound was tested against a panel of bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin .

Cancer Cell Line Study

Another investigation focused on the cytotoxicity of the compound against human tumor cell lines. The study revealed that treatment with this compound led to a marked decrease in cell viability, indicating its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate?

The compound can be synthesized via hydrolysis and esterification of precursor molecules in ethanol. For example, similar dihydropyridine derivatives are obtained by dissolving intermediates like 30-carboxy-3-methyl-(1,4-bipyridin)-1-ium chloride in ethanol at 343 K, followed by slow evaporation and refrigeration to yield crystalline products. Reaction conditions (e.g., temperature, solvent purity) significantly influence yield and purity .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves using programs like CrysAlis PRO, with refinement via SHELXL. The planar conformation of the dihydropyridine ring and ester moiety (dihedral angle: 2.3°) and bifurcated hydrogen bonds (NH⋯O=C) stabilize the crystal lattice. Hydrogen bond parameters include:

  • NH⋯O (ring): 1.96 Å, 134.9°
  • NH⋯O (ester): 2.15 Å, 139.6°
    These interactions form 1D chains along the a-axis .

Q. What analytical methods validate purity and structural integrity?

High-performance thin-layer chromatography (HPTLC) or HPLC coupled with statistical optimization (e.g., Plackett-Burman and central composite designs) can screen factors affecting chromatographic resolution, such as mobile phase composition and saturation time . For crystallographic validation, WinGX and ORTEP software suites enable data refinement and visualization .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the compound’s physicochemical properties?

Bifurcated hydrogen bonds (N–H⋯O) dictate molecular packing and stability. Graph-set analysis (e.g., Etter’s formalism) classifies these interactions into motifs like chains or rings, which correlate with solubility and melting behavior. For example, the 1D hydrogen-bonded chains in this compound may reduce solubility compared to non-planar analogs .

Q. What strategies resolve contradictions between experimental and computational structural data?

Discrepancies in bond lengths or angles can arise from anisotropic displacement or twinning. Use SHELXL’s robust refinement tools to apply constraints (e.g., ISOR, DELU) and validate models against Fo/Fc maps. For high-throughput phasing, SHELXC/D/E pipelines improve accuracy in resolving ambiguous electron density .

Q. How do substituents (e.g., bromo, fluoro) affect biological activity?

The 3-bromo-4-fluorophenyl group enhances lipophilicity and potential antimicrobial or anticancer activity, as seen in structurally related dihydropyridines. Comparative studies with analogs (e.g., methyl or nitro substituents) using in vitro assays (e.g., glycolytic inhibition) can quantify structure-activity relationships .

Q. What statistical approaches optimize chromatographic methods for this compound?

Employ factorial designs (e.g., Plackett-Burman) to identify critical factors (e.g., mobile phase pH, column temperature). Follow with response surface methodology (e.g., central composite design) to maximize resolution (Rs) and peak symmetry. For example, a study on efonidipine achieved optimal HPTLC conditions using a 7:3 v/v toluene-methanol system .

Q. How can polymorphic forms impact drug development?

Different crystal packing (e.g., variations in hydrogen bonding) alters dissolution rates and bioavailability. Screen polymorphs via SC-XRD and differential scanning calorimetry (DSC). For instance, the planar conformation of this compound may favor a specific polymorph with higher thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 2
Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.